molecular formula C11H14N2O3 B12103453 (2-Formylamino-ethyl)-carbamic acid benzyl ester

(2-Formylamino-ethyl)-carbamic acid benzyl ester

Cat. No.: B12103453
M. Wt: 222.24 g/mol
InChI Key: CHCIYRRICHYKPI-UHFFFAOYSA-N
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Description

(2-Formylamino-ethyl)-carbamic acid benzyl ester is an organic compound with the molecular formula C12H16N2O3. It is a derivative of carbamic acid and is characterized by the presence of a benzyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formylamino-ethyl)-carbamic acid benzyl ester typically involves the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of formic acid. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as mixing, reaction, and purification, with the use of solvents and reagents optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Formylamino-ethyl)-carbamic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Formylamino-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Formylamino-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic addition, substitution, and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Formylamino)benzoic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a benzyl ester.

    Benzyl carbamate: Lacks the formylamino group but shares the benzyl ester moiety.

Uniqueness

(2-Formylamino-ethyl)-carbamic acid benzyl ester is unique due to the presence of both formylamino and benzyl ester groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

benzyl N-(2-formamidoethyl)carbamate

InChI

InChI=1S/C11H14N2O3/c14-9-12-6-7-13-11(15)16-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,14)(H,13,15)

InChI Key

CHCIYRRICHYKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNC=O

Origin of Product

United States

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